2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 5-methyl-1H-pyrazole-4-carbaldehyde with butylamine in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Material Science: Due to its photophysical properties, it is investigated for use in fluorescent probes and other materials.
Mechanism of Action
The mechanism of action of 2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring, which may confer different biological activities.
Thioglycoside derivatives: These compounds have sulfur-containing glycoside groups, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential for selective enzyme inhibition, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-butyl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-3-4-5-10-8-11-12-9(2)6-7-14(11)13-10/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
JQWYMOSDHCFMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2CCC(NC2=C1)C |
Origin of Product |
United States |
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